![molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.
Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.
Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.
Major Products
Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol exhibits various biological activities, making it a candidate for further pharmacological research:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties.
- Anticancer Properties : The compound may inhibit cancer cell proliferation, although detailed studies are necessary to elucidate specific mechanisms of action.
- Enzyme Inhibition : Potential interactions with specific enzymes could lead to therapeutic applications in treating various diseases.
Comparative Studies
Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound. Below is a comparison table highlighting some related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-benzimidazole | Basic benzimidazole structure | Antimicrobial, anticancer |
5-Chloro-1-cyclopropyl-benzimidazole | Chlorine instead of bromine | Antimicrobial |
2-(Cyclopropyl)-benzimidazole | Cyclopropyl substitution at different position | Anticancer |
4-(Cyclopropyl)-benzimidazole | Cyclopropyl substitution at para position | Enzyme inhibition |
The unique combination of substituents in this compound may enhance its potency and selectivity compared to these similar compounds.
Future Research Directions
Further research is essential to fully elucidate the specific biological activities associated with this compound. Areas of focus include:
- Mechanism of Action : Understanding how this compound interacts with biological systems will be critical for its development as a therapeutic agent.
- Clinical Trials : Conducting clinical trials to test efficacy and safety in humans.
- Modification Studies : Exploring modifications to the compound’s structure to enhance its biological activity and reduce potential side effects.
Mechanism of Action
The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.
5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.
Uniqueness
- The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN2O. The compound features a bromine atom at the 5-position of the benzo[d]imidazole ring and a cyclopropyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that benzimidazole derivatives, including this compound, exhibit various pharmacological activities:
- Antimicrobial Activity
-
Anticancer Properties
- Several studies have reported that benzimidazole derivatives possess anticancer activity. For instance, compounds related to benzo[d]imidazole have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in disease pathways, including those related to cancer and inflammation.
- Cell Cycle Modulation : These compounds can interfere with the cell cycle, leading to apoptosis in cancer cells by triggering intrinsic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study investigating the anticancer potential of related benzimidazole derivatives, it was found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing the activity against specific cancer types .
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2 |
InChI Key |
DTUGJRGVIPSCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO |
Origin of Product |
United States |
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